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Introduction
Pyridine-3-carbonitrile, also known as 3-cyanopyridine or nicotinonitrile, is a versatile and

highly valuable building block in the synthesis of a wide range of agrochemicals.[1][2] Its

unique chemical structure, featuring a pyridine ring with a cyano group at the third position,

provides multiple reactive sites for constructing complex molecules with desired biological

activities.[1] This document provides detailed application notes and experimental protocols for

the synthesis of key insecticides and fungicides derived from pyridine-3-carbonitrile, including

Pymetrozine, Flonicamid, and Boscalid.

I. Insecticide Synthesis: Pymetrozine
Pymetrozine is a selective insecticide effective against sucking pests like aphids and whiteflies.

[3] It acts by preventing the insects from feeding.[3] The synthesis of Pymetrozine involves

intermediates that can be derived from pyridine-3-carbonitrile. A common route proceeds

through 3-formylpyridine (pyridine-3-carboxaldehyde).

Synthetic Pathway Overview
The synthesis of Pymetrozine from 3-formylpyridine involves a condensation reaction with

carbonyl dihydrazide, followed by a cyclization reaction with monochloroacetone.[4] 3-

formylpyridine itself can be synthesized from pyridine-3-carbonitrile.
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Caption: Synthetic pathway for Pymetrozine from Pyridine-3-carbonitrile.

Experimental Protocols
Protocol 1: Synthesis of Pyridine-3-yl methylene carbonyl dihydrazide[4]

Reaction Setup: In a suitable reaction vessel, charge carbonyl dihydrazide.

Condensation: Add 3-formylpyridine to the reaction mixture. The molar ratio of carbonyl

dihydrazide to 3-formylpyridine should be approximately 1:1 (ranging from 0.95:1 to 1.1:1).

Reaction Conditions: Heat the mixture to a temperature between 50-130 °C. For a more

controlled reaction, the 3-formylpyridine can be added dropwise over 2-4 hours at a

temperature of 45-90 °C.

Work-up: After the reaction is complete, the intermediate product, pyridine-3-yl methylene

carbonyl dihydrazide, is obtained.

Protocol 2: Synthesis of Pymetrozine[4]

Cyclization: The pyridine-3-yl methylene carbonyl dihydrazide obtained from the previous

step is reacted with monochloroacetone.

Reaction Conditions: The specific solvent and temperature conditions for this cyclization step

should be optimized based on laboratory scale experiments. A patent suggests a cyclization

step to form the triazinone ring.[4]

Purification: The crude Pymetrozine is purified by crystallization to yield the final product. A

scaled-up process reported a purity of 99.84% with a 53.2% total yield over four steps.[3]
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Parameter Value Reference

Purity of Pymetrozine 99.84% [3]

Overall Yield 53.2% (four-step synthesis) [3]

Molar Ratio (Step 1)
(0.95-1.1):1 (Carbonyl

dihydrazide:3-formylpyridine)
[4]

Condensation Temperature 50-130 °C [4]

II. Insecticide Synthesis: Flonicamid
Flonicamid is another important insecticide used to control aphids, whiteflies, and thrips.[5] Its

synthesis starts from 4-trifluoromethylnicotinic acid, which can be prepared from a pyridine-3-
carbonitrile derivative.

Synthetic Pathway Overview
The synthesis of Flonicamid involves the acylation of aminoacetonitrile with 4-

trifluoromethylnicotinoyl chloride. The acid chloride is prepared from 4-trifluoromethylnicotinic

acid.

4-Trifluoromethyl-3-cyanopyridine 4-Trifluoromethylnicotinic acidHydrolysis 4-Trifluoromethylnicotinoyl chloride

Acyl Chlorination
(e.g., with thionyl chloride) Flonicamid
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Caption: Synthetic pathway for Flonicamid.

Experimental Protocols
Protocol 3: Synthesis of 4-Trifluoromethylnicotinoyl chloride[6]

Reaction Setup: In a reaction vessel, mix 4-trifluoromethylnicotinic acid, a suitable solvent,

an acyl chlorination reagent (e.g., thionyl chloride), and a catalyst.

Reaction Conditions: Heat the mixture to 40-110 °C and react for 4-5 hours.
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Result: The reaction yields 4-trifluoromethylnicotinoyl chloride.

Protocol 4: Synthesis of Flonicamid[6][7]

Preparation of Amine Solution: In a separate vessel, mix aminoacetonitrile hydrochloride, an

acid-binding agent, and water at a temperature between 0-100 °C to prepare an aqueous

solution.

Amidation: Add the 4-trifluoromethylnicotinoyl chloride solution from the previous step to the

aminoacetonitrile solution.

Reaction Conditions: Let the reaction proceed for 2-3 hours.

Purification: Separate and purify the resulting solid to obtain Flonicamid.

Quantitative Data
Parameter Value Reference

Molar Ratio (Acid:Amine) 1:1 to 1:2 [8]

Acyl Chlorination Temperature 40-110 °C [6]

Acyl Chlorination Time 4-5 hours [6]

Amidation Temperature 0-100 °C [6]

Amidation Time 2-3 hours [6]

III. Fungicide Synthesis: Boscalid
Boscalid is a broad-spectrum fungicide used to control a variety of fungal diseases in crops.[9]

The synthesis of Boscalid involves the use of 2-chloronicotinoyl chloride, a derivative of

nicotinic acid, which in turn can be produced from pyridine-3-carbonitrile.

Synthetic Pathway Overview
The synthesis of Boscalid is a multi-step process that includes a Suzuki-Miyaura cross-coupling

reaction, reduction of a nitro group, and a final amidation step with 2-chloronicotinoyl chloride.

[10]
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Caption: Synthetic pathway for the fungicide Boscalid.

Experimental Protocols
Protocol 5: Suzuki-Miyaura Coupling[10]

Reaction Setup: In a reaction vessel, combine 2-chloronitrobenzene, 4-chlorophenylboronic

acid, a palladium catalyst (e.g., Pd(OAc)2/PPh3), and a base in an aqueous micellar

solution.
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Reaction Conditions: Stir the reaction mixture at 45 °C until completion.

Result: This step yields the biaryl intermediate, 4'-chloro-2-nitro-1,1'-biphenyl.

Protocol 6: Nitro Group Reduction[10]

Reaction Setup: To the crude product from the previous step, add a reducing agent such as

carbonyl iron powder (CIP) and ammonium chloride.

Reaction Conditions: The reduction is typically carried out in the same pot.

Result: This step produces 2-amino-4'-chloro-1,1'-biphenyl.

Protocol 7: Amidation to form Boscalid[10]

Acylation: Add 2-chloronicotinoyl chloride to the reaction mixture containing the 2-amino-4'-

chloro-1,1'-biphenyl.

Reaction Conditions: The reaction is carried out to form the amide bond.

Purification: The final product, Boscalid, is isolated and purified. An overall isolated yield of

83% for the three steps has been reported.[10]

Quantitative Data
Parameter Value Reference

Overall Yield
83% (one-pot, three-step

synthesis)
[10]

Suzuki Coupling Catalyst Pd(OAc)2/PPh3 (0.5 mol %) [10]

Suzuki Coupling Temperature 45 °C [10]

IV. Other Pyridine-3-carbonitrile Derivatives in
Agrochemical Research
Numerous other derivatives of pyridine-3-carbonitrile have been synthesized and evaluated

for their potential as agrochemicals.
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Insecticidal Pyridine Derivatives
A study on functionalized pyridines reported the synthesis of several derivatives with

insecticidal activity against the cowpea aphid (Aphis craccivora).[11]

Synthesis: These compounds were prepared via a four-component reaction of aromatic

aldehydes, acetyl aryl compounds, sodium alkoxide, and malononitrile using ultrasound

technology.[11]

Biological Activity:

Compound
LC50 (mg/L) vs.
Nymphs

LC50 (mg/L) vs.
Adults

Reference

Derivative 1d 0.098 0.593 [11]

Derivative 1f 0.080 0.498 [11]

Acetamiprid (Ref.) 0.045 0.267 [11]

Antifungal Pyridine Carboxamides
Novel pyridine carboxamide derivatives have been designed and synthesized as potential

succinate dehydrogenase inhibitors with antifungal activity.[12][13]

Synthesis: These compounds are generally synthesized by reacting a substituted nicotinic acid

with an appropriate amine to form the corresponding carboxamide.[12]

Biological Activity: Compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) showed

good in vivo antifungal activity against Botrytis cinerea.[14]

Conclusion
Pyridine-3-carbonitrile is a cornerstone intermediate in the agrochemical industry, enabling

the synthesis of a diverse range of high-value insecticides and fungicides. The protocols and

data presented herein provide a detailed overview for researchers and professionals in the

field, highlighting the synthetic versatility of this important molecule and its derivatives in

developing effective crop protection solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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